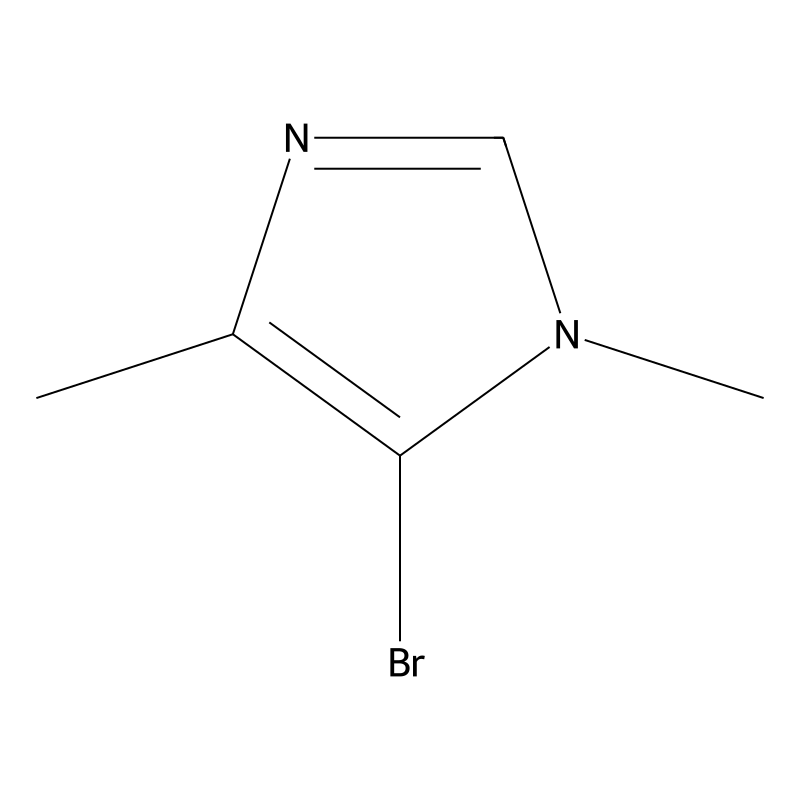5-bromo-1,4-dimethyl-1H-imidazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Availability of Information:
It's important to note that the absence of extensive scientific literature on 5-bromo-1,4-dimethyl-1H-imidazole doesn't necessarily negate its potential applications. Research on new compounds often occurs within private companies or academic labs before being published in the public domain.
Finding More Information:
For further exploration of this compound, here are some resources you can utilize:
- Chemical Databases: PubChem () provides a wealth of information on chemical compounds, including 5-bromo-1,4-dimethyl-1H-imidazole. It might list relevant patents or scientific publications that haven't been widely published yet.
- Scientific Literature Search Engines: Scientific databases like ScienceDirect or Scopus can be searched using keywords like "5-bromo-1,4-dimethyl-1H-imidazole" or "imidazole derivatives" to see if there are any recent publications mentioning this compound.
5-bromo-1,4-dimethyl-1H-imidazole has the molecular formula C5H7BrN2 and is classified as a substituted imidazole. The compound features a bromine atom at the 5-position and two methyl groups at the 1 and 4 positions of the imidazole ring. Its structure contributes to its unique chemical properties and reactivity.
- Nucleophilic Substitution: The bromine can be replaced by nucleophiles under suitable conditions, leading to various derivatives.
- Suzuki Coupling: This method has been explored for synthesizing aryl derivatives using 5-bromo-1,4-dimethyl-1H-imidazole as a starting material .
- Electrophilic Aromatic Substitution: The compound can also undergo electrophilic substitutions due to the electron-rich nature of the imidazole ring.
Research indicates that imidazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Properties: Compounds similar to 5-bromo-1,4-dimethyl-1H-imidazole have shown effectiveness against various pathogens.
- Anticancer Activity: Some studies suggest that imidazole derivatives may possess anticancer properties by inhibiting tumor growth.
- Enzyme Inhibition: Certain imidazoles act as inhibitors for various enzymes, which can be beneficial in drug design.
Several methods exist for synthesizing 5-bromo-1,4-dimethyl-1H-imidazole:
- Direct Bromination: The compound can be synthesized by brominating 1,4-dimethylimidazole using bromine or brominating agents.
- Ultrasonic Irradiation: A novel method involves using ultrasonic irradiation to enhance the efficiency of reactions involving 5-bromo derivatives .
- Palladium-Catalyzed Reactions: The use of palladium catalysts in coupling reactions has been reported to yield high efficiencies in synthesizing derivatives from this compound .
5-bromo-1,4-dimethyl-1H-imidazole finds applications in various fields:
- Pharmaceuticals: It serves as a precursor for developing drugs targeting microbial infections and cancer.
- Agricultural Chemicals: The compound may be utilized in formulating agrochemicals due to its biological activity.
- Material Science: Imidazole derivatives are explored for their properties in creating advanced materials.
Studies on the interactions of 5-bromo-1,4-dimethyl-1H-imidazole with biological systems are crucial for understanding its potential therapeutic effects. Research indicates that it can interact with specific enzymes and receptors, influencing biochemical pathways. These interactions are essential for assessing its efficacy and safety in medicinal applications.
Several compounds share structural similarities with 5-bromo-1,4-dimethyl-1H-imidazole. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Bromo-1-methyl-1H-imidazole | Bromine at position 5; one methyl group | Less sterically hindered compared to 5-bromo compound. |
| 4-Bromo-2-methyl-1H-imidazole | Bromine at position 4; one methyl group | Different substitution pattern affects reactivity. |
| 2-Methylimidazole | No bromine substitution | Lacks halogen; used in different biochemical pathways. |
The presence of both bromine and methyl groups in specific positions gives 5-bromo-1,4-dimethyl-1H-imidazole distinct reactivity and biological activity profiles compared to these similar compounds.








